Angiotensin II AT1 Receptor Binding Affinity: Comparative Ki Analysis
1-T-Butyl-5-methyl-4-phenylimidazole exhibits a binding affinity (Ki) of 550 nM for the rat angiotensin II AT1 receptor in the presence of 0.01% bovine serum albumin [1]. In contrast, a structurally optimized N-substituted butylimidazole analog (BDBM50421795) demonstrates a Ki of 1.10 nM under comparable assay conditions [2]. Losartan, a clinically approved AT1 antagonist, displays a heterogeneous binding profile with a high-affinity Ki of 2.63±0.82 nM in rabbit renal epithelial cells [3]. This positions the target compound as a moderate-affinity AT1 ligand—approximately 500-fold weaker than the most potent in-class analog and roughly 200-fold weaker than losartan's high-affinity component.
| Evidence Dimension | AT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 550 nM (rat adrenal AT1, 0.01% BSA) |
| Comparator Or Baseline | BDBM50421795: 1.10 nM (rat liver membrane AT1); Losartan: 2.63±0.82 nM (high-affinity site, rabbit renal epithelial) |
| Quantified Difference | Target compound is 500-fold less potent than BDBM50421795 and 209-fold less potent than losartan's high-affinity site |
| Conditions | Radioligand displacement assays using [125I]-labeled angiotensin II |
Why This Matters
This quantitative binding data enables researchers to select the appropriate compound for their specific potency requirements—the target compound serves as a useful tool for probing moderate-affinity AT1 interactions, while more potent analogs are required for applications demanding sub-nanomolar affinity.
- [1] BindingDB. BDBM50231146: Binding affinity (Ki) for 1-T-Butyl-5-methyl-4-phenylimidazole at rat AT1 receptor. View Source
- [2] BindingDB. BDBM50421795: Binding affinity (Ki) for a potent N-substituted butylimidazole analog at rat AT1 receptor. View Source
- [3] Burns KD, Inagami T, Harris RC. Rabbit renal epithelial angiotensin II receptors. Am J Physiol. 1994;267(5 Pt 2):F812-F820. View Source
